molecular formula C16H13F2N3OS B2503107 2,6-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396871-59-2

2,6-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2503107
CAS No.: 1396871-59-2
M. Wt: 333.36
InChI Key: PHPXZBVBBIOURV-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound is built on a molecular framework known for its relevance in targeting protein kinases. Its structure incorporates a benzamide group with ortho-fluoro substituents, linked to an ethyl spacer connected to a 4-(thiophen-2-yl)-1H-imidazole heterocyclic system. This specific arrangement is designed to interact with enzyme active sites, particularly in the study of oncogenic signaling pathways . The core research value of this compound lies in its potential application as a kinase inhibitor. The structural motif of a benzamide linked to a heterocyclic system, such as an imidazole-thiophene group, has been identified in the development of potent inhibitors for targets like the BRAF V600E kinase mutant . This mutation is a key driver in approximately 50% of melanomas and other human cancers, making inhibitors of this pathway a major focus in oncology research . The 2,6-difluorobenzamide moiety and the imidazole ring are critical for forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases, which may disrupt downstream signaling and cell proliferation . Researchers can utilize this compound as a chemical tool to explore enzyme inhibition mechanisms, study cell signaling cascades like the MAPK pathway, and screen for new anticancer agents. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-10-3-1-4-11(18)15(10)16(22)19-7-6-14-20-9-12(21-14)13-5-2-8-23-13/h1-5,8-9H,6-7H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXZBVBBIOURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=NC=C(N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole-Thiophene Moiety:

    Attachment to the Benzamide Core: The imidazole-thiophene moiety is then attached to the benzamide core through an appropriate linker, such as an ethyl group.

    Introduction of Fluorine Atoms:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or imidazole rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Substitution reactions, especially involving the fluorine atoms, can lead to the formation of derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole and thiophene rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with imidazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atoms may enhance binding affinity or alter the compound’s metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Frameworks

  • Target Compound : The 1H-imidazole core with a thiophene substituent offers moderate aromaticity and planar geometry, facilitating interactions with biological targets.
  • Benzimidazole Analogs: Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () feature fused benzene-imidazole systems.
  • Triazole Derivatives : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () incorporate a triazole ring with sulfonyl and difluorophenyl groups. Their tautomeric equilibria (thione-thiol) and sulfur-based functional groups enhance redox activity and metal coordination capabilities .

Substituent Effects

  • Fluorine Positioning : The 2,6-difluoro substitution on the benzamide ring minimizes steric hindrance while maximizing electronic effects, contrasting with 2,4-difluorophenyl groups in triazole derivatives (), which may alter dipole moments and binding pocket interactions .
  • Thiophene vs. Sulfonyl/Benzo-dioxol Groups : The thiophene moiety in the target compound provides electron-rich aromaticity, favoring hydrophobic interactions. In contrast, sulfonyl groups (e.g., in ’s triazoles) introduce polarity and hydrogen-bond acceptor sites, while benzo-dioxol () enhances steric bulk and oxygen-mediated interactions .

Research Findings and Data Comparison

Table 1: Key Properties of Target Compound and Analogs

Compound Class Core Structure Key Substituents Molecular Weight (g/mol)* Synthesis Conditions Notable Spectral Features (IR/NMR)
Target Compound Imidazole 2,6-Difluorobenzamide, thiophene ~363.3 Likely Schotten-Baumann Amide C=O (1680–1700 cm⁻¹), imidazole NH (~3400 cm⁻¹)
Benzimidazole () Benzimidazole 5-Fluoro, benzo-dioxol ~340–380 120°C, DMF, Na₂S₂O₅, N₂ C-F stretch (1220–1250 cm⁻¹)
Triazole-Thiones () 1,2,4-Triazole Sulfonyl, 2,4-difluorophenyl ~450–500 Reflux, NaOH, ethanol C=S (1247–1255 cm⁻¹), no C=O

*Calculated based on structural formulas.

Biological Activity

2,6-Difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (CAS Number: 1396871-59-2) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a benzamide core substituted with fluorine atoms and an imidazole-thiophene moiety. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F2N3OSC_{16}H_{13}F_{2}N_{3}OS, with a molecular weight of 333.4 g/mol. The presence of fluorine atoms is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.

PropertyValue
Molecular FormulaC₁₆H₁₃F₂N₃OS
Molecular Weight333.4 g/mol
CAS Number1396871-59-2

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to the presence of the imidazole and thiophene rings. These interactions can modulate biological processes, potentially leading to therapeutic effects against various diseases.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazole and thiophene moieties have shown promise as inhibitors of various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that are crucial for tumor growth and survival.

  • Case Study: Inhibition of Cancer Cell Proliferation
    • A study evaluated the cytotoxic effects of several benzamide derivatives on human cancer cell lines. Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

Compounds with thiophene and imidazole structures have also been investigated for their antimicrobial properties. The unique electronic characteristics imparted by fluorine substitution may enhance their efficacy against bacterial strains.

  • Case Study: Antibacterial Efficacy
    • In vitro studies have shown that certain benzamide derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Fluorine Atoms : Enhance lipophilicity and binding affinity to biological targets.
  • Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.
  • Thiophene Moiety : Contributes to the overall stability and reactivity of the compound.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
2,6-DifluorobenzamideLacks imidazole-thiophene moietyModerate anticancer activity
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamideLacks fluorine atomsLimited antibacterial effects
2,6-Difluoro-N-(2-(4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzamideContains pyridine instead of thiophenePotential antiviral activity

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Catalyst Screening : Substituent-dependent use of K₂CO₃ or triethylamine for nucleophilic acyl substitution .
  • Temperature Control : Lowering reaction temperatures (e.g., 60°C) can reduce side reactions in sensitive steps .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for fluorine substituents (e.g., 2,6-difluoro benzamide protons at δ 7.2–7.5 ppm) and imidazole-thiophene protons (δ 6.8–7.1 ppm) .
  • FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.3% deviation acceptable) .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold) .

How can researchers validate the biological activity of this compound against specific targets?

Basic Research Question
Initial screening often focuses on:

  • Enzyme Inhibition Assays : Measure IC₅₀ values for targets like cyclooxygenase (COX1/2) using fluorometric or colorimetric substrates .
  • Antimicrobial Testing : Agar dilution methods (MIC determination) against Gram-positive/negative strains .
  • Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., IC₅₀ < 10 µM suggests potency) .

Q. Validation Criteria :

  • Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations.
  • Positive Controls : Compare to known inhibitors (e.g., celecoxib for COX2) .

What strategies can resolve discrepancies in biological activity data across different studies?

Advanced Research Question
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Re-test batches with HPLC-UV and adjust synthesis/purification steps .
  • Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

Case Example :
If COX1 inhibition is reported in one study but absent in another, validate using recombinant enzymes and identical buffer conditions (pH 7.4, 37°C) .

How can computational modeling predict the binding interactions of this compound with biological targets?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses (e.g., imidazole-thiophene moiety occupying hydrophobic pockets) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å acceptable) .

Q. Validation :

  • Free Energy Calculations : Compare MM-GBSA binding energies (< -50 kcal/mol suggests strong affinity) .
  • Experimental Cross-Check : Overlay docking poses with X-ray crystallography data (if available) .

What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Advanced Research Question
Key Challenges :

  • Racemization : Amide bond formation under high heat may invert chiral centers. Mitigate via low-temperature coupling (e.g., <40°C) .
  • Catalyst Efficiency : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recovery in large batches .

Q. Analytical Solutions :

  • Chiral HPLC : Use amylose-based columns to monitor enantiomeric excess (>98% required) .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

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